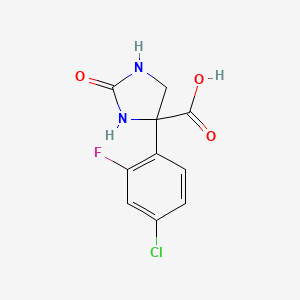

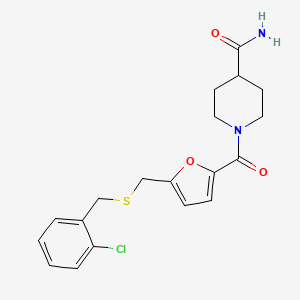

![molecular formula C15H14N4O3S B2491750 1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-21-3](/img/structure/B2491750.png)

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine-6-carboxamide derivatives involves a one-pot four-component condensation reaction, highlighting a simple and efficient method. This process includes the use of diketene, an aliphatic or aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil in the presence of a catalytic amount of p-toluenesulfonic acid under mild conditions at ambient temperature, leading to high yields (Shaabani et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction analysis. For example, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester was determined, providing insights into the arrangement and bonding within similar pyrimidine derivatives (Ji, 2006).

Chemical Reactions and Properties

The reactivity of related pyridinols towards chain-carrying peroxyl radicals in homogeneous organic solution has been examined, revealing potent antioxidant properties. This study provides insights into the chemical behavior of pyrimidine derivatives under specific conditions (Wijtmans et al., 2004).

Physical Properties Analysis

The synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including pyrimidine derivatives, highlight the physical properties such as solubility in aprotic amide solvents and thermal stability, showcasing the material properties of these compounds (Wang et al., 2006).

Chemical Properties Analysis

The generation of pyrrolo[2,3-d]pyrimidines through unexpected products in the multicomponent reaction of 6-aminopyrimidines showcases the versatility and complexity of chemical reactions involving pyrimidine derivatives. This research provides valuable information on the synthetic routes and chemical behavior of these compounds (Quiroga et al., 2010).

科学的研究の応用

Synthesis and Derivatives

The synthesis of novel compounds related to the pyrido[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine frameworks has been explored, demonstrating the versatility and reactivity of these heterocyclic cores. For instance, Bakhite et al. (2005) described the synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, highlighting the potential for creating diverse derivatives from these frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005). Such synthetic approaches can be applied to the development of derivatives of "1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide" for various research applications.

Biological Activities

Compounds within this structural realm have been investigated for their biological activities, including antimicrobial properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and assessed their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Although the specific target compound was not mentioned, the structural similarities could indicate potential for similar biological activities.

Applications in Material Science

The thieno[2,3-d]pyrimidine framework is also of interest in material science. Wang et al. (2006) synthesized novel polyimides derived from a pyridine-containing aromatic dianhydride, which included pyridine and thieno[2,3-d]pyrimidine moieties. These materials demonstrated good solubility, thermal stability, and mechanical properties, suggesting applications in high-performance polymers and coatings (Wang, Li, Ma, Zhang, & Gong, 2006).

Catalysis and Chemical Transformations

Furthermore, pyridodipyrimidines have been utilized as catalysts in chemical transformations, indicating the potential utility of related compounds in catalysis. Yoneda, Yamato, and Ono (1981) reported on pyridodipyrimidines catalyzing the autorecycling oxidation of alcohols, showcasing the versatility of these compounds in facilitating chemical reactions (Yoneda, Yamato, & Ono, 1981).

特性

IUPAC Name |

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-18-13(21)10-6-11(23-14(10)19(2)15(18)22)12(20)17-8-9-4-3-5-16-7-9/h3-7H,8H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKJSUSVMHNEOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCC3=CN=CC=C3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

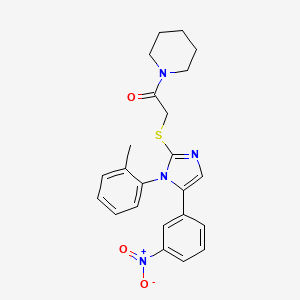

![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)

![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)

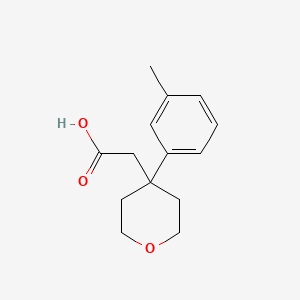

![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)

![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)

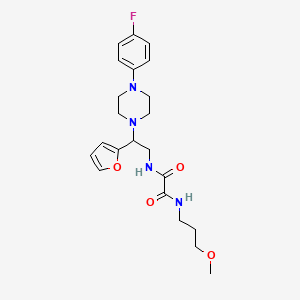

![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)

![N-(3,4-dichlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491686.png)

![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2491689.png)